

# Spectroscopic Profile of 2-Bromo-4-methyl-6-nitrophenol: A Technical Guide

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## Compound of Interest

Compound Name: **2-Bromo-4-methyl-6-nitrophenol**

Cat. No.: **B1265902**

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromo-4-methyl-6-nitrophenol**, a key intermediate in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for researchers, scientists, and professionals in drug development.

## Molecular Structure and Properties

- IUPAC Name: **2-Bromo-4-methyl-6-nitrophenol**
- CAS Number: 20039-91-2[1][2]
- Molecular Formula: C<sub>7</sub>H<sub>6</sub>BrNO<sub>3</sub>[1][2]
- Molecular Weight: 232.03 g/mol [1][2]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for **2-Bromo-4-methyl-6-nitrophenol** is not readily available in the searched literature. Therefore, the following data is predicted based on computational models to provide an estimate of the expected chemical shifts. It is crucial to note that these are theoretical values and should be confirmed by experimental data.

### Predicted <sup>1</sup>H NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.1	d	1H	Ar-H
~7.8	d	1H	Ar-H
~2.4	s	3H	-CH <sub>3</sub>
~11.0	s (broad)	1H	-OH

Predicted <sup>13</sup>C NMR Data

Chemical Shift (ppm)	Assignment
~150	C-OH
~140	C-NO <sub>2</sub>
~138	C-H
~130	C-H
~125	C-CH <sub>3</sub>
~115	C-Br
~20	-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

The infrared spectrum of **2-Bromo-4-methyl-6-nitrophenol** reveals key functional groups present in the molecule. The data presented below is based on the gas-phase IR spectrum available in the NIST WebBook.[\[1\]](#)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400	Broad	O-H stretch
~3100	Medium	Aromatic C-H stretch
~2950	Weak	Aliphatic C-H stretch (-CH <sub>3</sub> )
~1540	Strong	Asymmetric NO <sub>2</sub> stretch
~1480	Medium	Aromatic C=C stretch
~1350	Strong	Symmetric NO <sub>2</sub> stretch
~1200	Medium	C-O stretch
~850	Strong	C-H out-of-plane bend
~650	Medium	C-Br stretch

## Mass Spectrometry (MS)

The mass spectrum of **2-Bromo-4-methyl-6-nitrophenol** provides information about its molecular weight and fragmentation pattern. The data is consistent with the presence of a bromine atom, as indicated by the characteristic isotopic pattern.

m/z	Relative Intensity	Assignment
233	Moderate	[M+2] <sup>+</sup> (containing <sup>81</sup> Br)
231	Moderate	[M] <sup>+</sup> (containing <sup>79</sup> Br)[2]
201	Low	[M-NO] <sup>+</sup>
185	Low	[M-NO <sub>2</sub> ] <sup>+</sup>
122	High	[M-Br-NO <sub>2</sub> ] <sup>+</sup>
77	High	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> [2]

## Experimental Protocols

The following are detailed methodologies for the key experiments cited. These protocols are representative of standard analytical procedures for compounds of this nature.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **2-Bromo-4-methyl-6-nitrophenol** would be dissolved in a deuterated solvent, typically chloroform-d ( $\text{CDCl}_3$ ) or dimethyl sulfoxide-d<sub>6</sub> ( $\text{DMSO-d}_6$ ), containing a small amount of tetramethylsilane (TMS) as an internal standard. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. For  $^1\text{H}$  NMR, the spectral width would be set from 0 to 12 ppm, and for  $^{13}\text{C}$  NMR, from 0 to 200 ppm. Data processing would involve Fourier transformation, phase correction, and baseline correction.

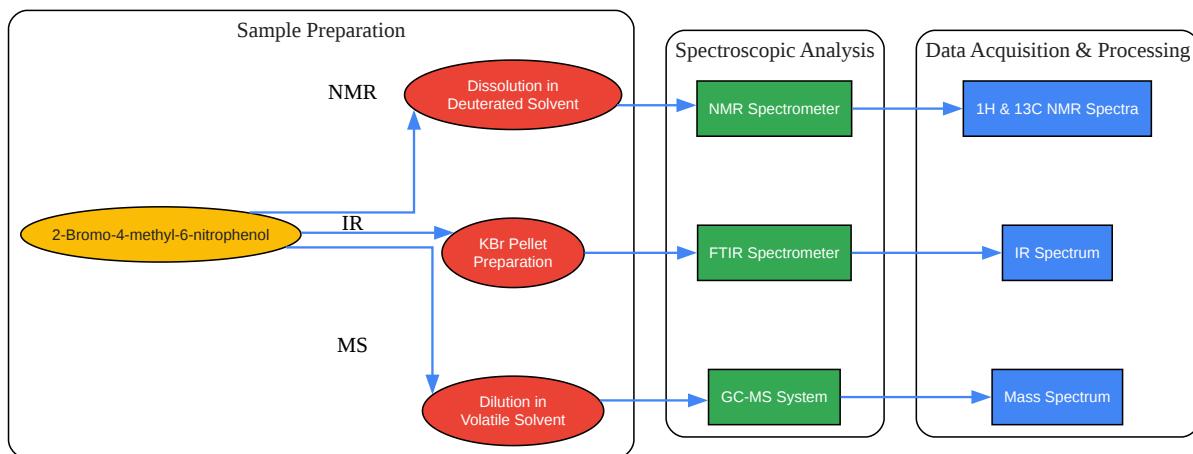
## Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a small amount of **2-Bromo-4-methyl-6-nitrophenol** would be finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be scanned over a range of 4000 to 400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .

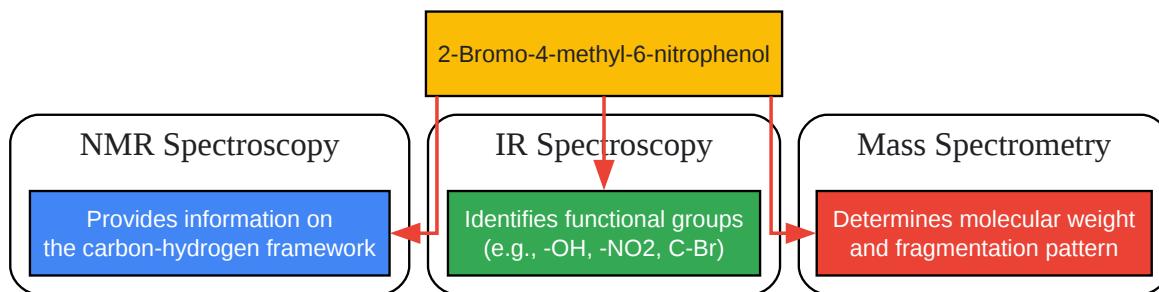
## Mass Spectrometry (MS)

The mass spectrum would be acquired using a Gas Chromatograph-Mass Spectrometer (GC-MS). A dilute solution of **2-Bromo-4-methyl-6-nitrophenol** in a volatile organic solvent like dichloromethane or methanol would be injected into the GC. The GC would be equipped with a capillary column suitable for separating aromatic compounds. The oven temperature would be programmed to ramp from an initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure proper elution. The separated compound would then be introduced into the mass spectrometer, which would be operated in electron ionization (EI) mode at 70 eV. The mass analyzer would scan a mass-to-charge (m/z) range of 50 to 300 amu.

## Visualizations

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Caption: Workflow for Spectroscopic Analysis.

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Caption: Relationship between Compound and Spectroscopic Techniques.

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## References

- 1. memphis.edu [memphis.edu]
- 2. 2-Bromo-4-methyl-6-nitrophenol [webbook.nist.gov]
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